molecular formula C16H24N2O2S B6969545 N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide

Cat. No.: B6969545
M. Wt: 308.4 g/mol
InChI Key: UBVRXHJNCLAYOQ-UHFFFAOYSA-N
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Description

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring, an aniline derivative, and an acetamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The methylsulfinylmethyl group is introduced via sulfoxidation reactions, followed by coupling with a cyclohexylamine derivative. The final step involves acetylation to form the acetamide group. Common reagents used in these reactions include sulfoxides, amines, and acetic anhydride, under conditions such as reflux and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The aniline and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted aniline or acetamide derivatives.

Scientific Research Applications

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide
  • N-(4-{[3-(methylsulfonyl)anilino]sulfonyl}phenyl)acetamide

Uniqueness

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

N-[4-[3-(methylsulfinylmethyl)anilino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-12(19)17-14-6-8-15(9-7-14)18-16-5-3-4-13(10-16)11-21(2)20/h3-5,10,14-15,18H,6-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVRXHJNCLAYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2=CC=CC(=C2)CS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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